Home > Products > Screening Compounds P19767 > Pregna-5,17(20)-dien-3beta-ol, (E)-
Pregna-5,17(20)-dien-3beta-ol, (E)- - 1159-25-7

Pregna-5,17(20)-dien-3beta-ol, (E)-

Catalog Number: EVT-1183642
CAS Number: 1159-25-7
Molecular Formula: C21H32O
Molecular Weight: 300.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pregna-5,17(20)-dien-3beta-ol is derived from natural steroid precursors and can be synthesized through various chemical pathways. It is classified as a steroidal compound and is part of the broader category of pregnane derivatives, which are known for their diverse biological activities and relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of Pregna-5,17(20)-dien-3beta-ol can be achieved through multiple methods. A notable synthetic route involves the transformation of pregnenolone into various intermediates followed by specific reactions to yield the final product.

Methodology

  1. Starting Material: Pregnenolone serves as the primary precursor.
  2. Transformation Steps:
    • Bromination: The introduction of bromine at specific positions on the steroid backbone.
    • Dehydrobromination: Removal of bromine to form double bonds.
    • Cyclization: Formation of cyclic structures through reactions with amines.
    • Separation: Isomers are separated using techniques such as NMR spectroscopy for identification .
Molecular Structure Analysis

Pregna-5,17(20)-dien-3beta-ol has a molecular formula of C21H32OC_{21}H_{32}O and features a complex three-dimensional structure typical of steroid compounds.

Structural Features

  • Double Bonds: The presence of double bonds between carbon atoms 5 and 17 contributes to its reactivity and biological activity.
  • Hydroxyl Group: The hydroxyl group at position 3 enhances its solubility and potential interactions with biological targets.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure of this compound. Chemical shifts observed in NMR can indicate the presence of specific functional groups and their environments within the molecule .

Chemical Reactions Analysis

Pregna-5,17(20)-dien-3beta-ol participates in various chemical reactions typical for steroidal compounds.

Types of Reactions

  1. Oxidation: Can convert hydroxyl groups into ketones or aldehydes.
  2. Reduction: Reduction reactions can saturate double bonds or convert ketones back to alcohols.
  3. Substitution Reactions: Nucleophilic substitutions can introduce new functional groups into the steroid framework.

These reactions are crucial for modifying the compound for therapeutic applications or enhancing its biological activity .

Mechanism of Action

The mechanism of action for Pregna-5,17(20)-dien-3beta-ol primarily involves its interaction with specific receptors within cells.

Interaction Pathways

  1. Receptor Binding: The compound may bind to steroid hormone receptors, influencing gene expression related to growth and metabolism.
  2. Signal Transduction Modulation: Alters cellular signaling pathways that regulate cell proliferation and differentiation.
  3. Enzyme Inhibition: May inhibit enzymes involved in metabolic pathways, contributing to its biological effects .
Physical and Chemical Properties Analysis

The physical properties of Pregna-5,17(20)-dien-3beta-ol include:

Key Properties

  • Molecular Weight: Approximately 316.48 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for steroidal compounds.

Solubility

The compound's solubility in organic solvents makes it suitable for various chemical reactions and biological assays.

Stability

Pregna-5,17(20)-dien-3beta-ol is generally stable under

Introduction to Pregna-5,17(20)-dien-3beta-ol, (E)-

Nomenclature and Structural Classification

Pregna-5,17(20)-dien-3beta-ol, (E)- represents a structurally distinct steroidal compound within the pregnane family. Its systematic IUPAC name explicitly defines the core pregnane skeleton (C21H32O), the dual unsaturation at positions Δ5 and Δ17(20), the specific (E)-configuration at the C17-C20 double bond, and the beta-oriented hydroxyl group at C3 [1] [2]. This nomenclature distinguishes it from the isomeric (Z)-configuration and other diene analogs. The molecular formula, C21H32O, corresponds to a molecular weight of 300.48 g/mol, consistent with its classification as an unsaturated, mono-oxygenated pregnane derivative [1] [9].

Structurally, the compound features a characteristic steroid nucleus comprising three fused cyclohexane rings (A/B/C) in a chair conformation and a cyclopentane ring (D). The defining structural elements are:

  • Δ5 unsaturation: A double bond between C5 and C6 in ring B.
  • Δ17(20) (E)-unsaturation: A double bond between C17 and C20 in the side chain, with the hydrogen atoms oriented trans (E configuration) across the double bond [1] [5].
  • 3β-hydroxy group: An equatorial hydroxyl substituent at C3 of ring A.

This specific arrangement of unsaturation places it within the broader class of 17(20)-dehydrosteroids, as documented in lipid classification databases like the Lipid Maps Structure Database (LMSD) under the category "Steroids" (LMST classification) [5] [8].

Table 1: Key Identifiers and Structural Descriptors of Pregna-5,17(20)-dien-3beta-ol, (E)-

PropertyValue/DescriptionSource Reference
Systematic NamePregna-5,17(20)-dien-3beta-ol, (E)-PubChem CID 14731523 [1]
Molecular FormulaC21H32OPubChem CID 14731523 [1]
CAS Registry Number29842-93-1 (Related diacetate ester)ABI Chem [9]
Lipid Maps ID (LMSD)Classified under Steroids (ST02)LMSD [5] [8]
Core StructurePregnane skeleton with Δ5 and 17(20)E double bondsPubChem, LMSD [1] [5]
Key Functional Groups3β-Hydroxy, 5,17(20)-dienePubChem [1] [2]

Historical Context in Steroid Chemistry

The significance of Pregna-5,17(20)-dien-3beta-ol, (E)- derivatives emerged prominently within the context of research into inborn errors of steroid metabolism, particularly Smith-Lemli-Opitz Syndrome (SLOS). SLOS, first described in 1964, results from a deficiency in 7-dehydrocholesterol reductase (DHCR7), the enzyme catalyzing the final step in cholesterol biosynthesis [3] [7]. This defect leads to the pathological accumulation of upstream sterol precursors, including 7-dehydrocholesterol (7-DHC) and various dehydrosteroids. Research in the late 1990s and early 2000s identified unusual pregnane derivatives, including isomers of pregna-5,7,17(20)-trien-3beta-ol and related dienes, as metabolic markers in SLOS patients [3] [6] [7].

The identification and study of Pregna-5,17(20)-dien-3beta-ol, (E)- and its analogs were driven by the need to understand the biochemical pathways perturbed in SLOS and to characterize the novel sterols accumulating in biological fluids and tissues of affected individuals [3] [7]. This spurred the development of synthetic routes to these rare steroidal metabolites, both as authentic standards for analytical comparison and as substrates for biochemical studies [3] [6]. The synthesis of such compounds, often involving multi-step sequences from readily available steroid precursors like pregnenolone or dehydroepiandrosterone (DHEA), became crucial for confirming structures proposed based on mass spectrometry and for investigating their potential biological activities or roles in the pathophysiology of SLOS [3] [6] [13].

Relevance in Organic Synthesis and Pharmaceutical Intermediates

Pregna-5,17(20)-dien-3beta-ol, (E)- and its synthetic precursors (notably diacetate esters like Pregna-5,17(20)-diene-3-beta,20-diyl diacetate) hold significant value as versatile building blocks in organic synthesis [4] . The molecule presents multiple reactive sites amenable to selective chemical modification:

  • C3-OH: Can undergo esterification, etherification, oxidation (e.g., to 3-keto), or serve as an attachment point for glycosylation.
  • Δ5 double bond: Susceptible to epoxidation, hydroboration, or catalytic hydrogenation.
  • Δ17(20) (E)-double bond: Can participate in epoxidation, hydroboration, hydrogenation, or serve as a Michael acceptor under specific conditions.
  • C20 position: The unsaturated C20 in the side chain offers potential for functionalization or further chain elongation/modification.

This chemical versatility makes it a valuable starting material for generating structurally diverse steroidal libraries for biological screening [4] . Sigma-Aldrich offers the diacetate precursor specifically for early discovery researchers, highlighting its role in generating novel chemical entities, although analytical characterization is left to the purchaser [4] .

A major area of pharmaceutical interest stems from the structural analogy between such pregna-dienes and 7-dehydrocholesterol (7-DHC). Research has demonstrated that analogs like pregna-5,7-dienes undergo UVB-induced photoconversion analogous to 7-DHC, generating novel secosteroids (vitamin D-like compounds) with truncated side chains [3] [6] [7]. These photoproducts include analogs of lumisterol (L-like), tachysterol (T-like), and, crucially, previtamin D and vitamin D (D-like) secosteroids derived from the pregnane skeleton. Critically, these synthetic secosteroids exhibit potent biological activities:

  • Vitamin D Receptor (VDR) Agonism: They efficiently bind and activate VDR, triggering its translocation to the nucleus [6].
  • Antiproliferative Activity: They demonstrate significant dose-dependent inhibition of cancer cell proliferation, particularly against melanoma cell lines (e.g., SKMEL-188) [3] [6] [7]. Some synthesized secosteroids show potency equal to or exceeding that of the natural hormone 1,25-dihydroxyvitamin D3 [3] [7].
  • Reduced Calcemic Potential: A key therapeutic advantage of these pregnane-derived secosteroids over classical vitamin D analogs is their significantly reduced tendency to cause hypercalcemia, a major dose-limiting toxicity of vitamin D-based therapies [6] [7]. This makes them promising candidates for development as anti-cancer agents, especially for malignancies like melanoma.

Table 2: Synthetic Utility and Pharmaceutical Potential of Pregna-5,17(20)-dien-3beta-ol Derivatives

AspectDetailsResearch Support
Synthetic IntermediateDiacetate esters commercially available for derivatization (e.g., Sigma-Aldrich R196169) [4]
Photochemical SubstrateUndergoes UVB photoconversion to secosteroids (D, T, L analogs) similar to 7-dehydrocholesterol pathway [3] [6] [7]
Biological TargetVitamin D Receptor (VDR) [6]
Key BioactivityPotent anti-proliferative effects on melanoma cells (SKMEL-188); Dose-dependent inhibition exceeding 1,25(OH)2D3 potency in some analogs [3] [6] [7]
Therapeutic AdvantageSecosteroid photoproducts exhibit markedly reduced calcemic effects compared to classical vitamin D analogs [6] [7]
Synthetic ChallengeRequires separation of epimers (e.g., at C20) often via techniques like RP-HPLC [3] [7]

The synthesis and photoderivatization of Pregna-5,17(20)-dien-3beta-ol, (E)- and related compounds represent a strategically important approach to generating novel bioactive secosteroids with potential applications in oncology, particularly for cancers unresponsive to conventional treatments [3] [6] [7]. Ongoing research focuses on optimizing synthetic routes, characterizing the spectrum of photoproducts, and elucidating the structure-activity relationships governing their anti-proliferative potency and selectivity.

Properties

CAS Number

1159-25-7

Product Name

Pregna-5,17(20)-dien-3beta-ol, (E)-

IUPAC Name

(3S,8S,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,16-19,22H,6-13H2,1-3H3/b14-4+/t16-,17-,18-,19-,20+,21-/m0/s1

InChI Key

PCCYSJPJAOIFIV-QPXDLIRYSA-N

SMILES

CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

(3β,17E)-Pregna-5,17(20)-dien-3-ol

Canonical SMILES

CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C/C=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.